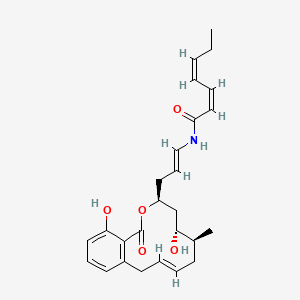
Salicylihalamide A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Salicylihalamide A is a novel cytotoxic macrolide isolated from the marine sponge Haliclona sp. in 1997 by Boyd, Erickson, and co-workers . This compound is characterized by its unique structure, which includes a salicylic acid moiety, a 12-membered lactone ring, and an enamide side chain . This compound has shown potent cytotoxicity against various human tumor cell lines, making it a compound of significant interest in cancer research .
Preparation Methods
The total synthesis of Salicylihalamide A involves several key steps, including ring-closing metathesis to construct the macrocycle and the installation of the labile ene-hepta-(Z,Z)-dienamide side chain . One efficient synthetic route features a highly E-selective ring-closing metathesis to construct the 12-membered macrocycle and a practical method for installing the labile side chain, which relies on a Curtius rearrangement to forge the C18-N bond with subsequent N-acylation . Another approach involves the use of photochemical acylation coupling between amine and dioxinone to form the amide, followed by acetylation and ring-closing metathesis with Grubbs’ first-generation catalyst .
Chemical Reactions Analysis
Salicylihalamide A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium aluminum hydride, diisobutylaluminum hydride, and dimethyl sulfoxide . The major products formed from these reactions include chiral benzyl ethers, aldehydes, and enamides . For example, the reaction of chiral epoxide with 4-methoxybenzaldehyde in the presence of sodium aluminum hydride yields a 1,3-dioxane, which can be opened by reduction with diisobutylaluminum hydride to form a chiral benzyl ether .
Scientific Research Applications
Salicylihalamide A has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying macrolide synthesis and structure-activity relationships . In biology, it serves as a potent inhibitor of the V-ATPase, a crucial enzyme involved in cellular pH regulation and vesicular trafficking . In medicine, this compound has shown promising cytotoxic activity against various human tumor cell lines, making it a potential lead compound for anticancer drug development . Additionally, its unique structure and potent biological activity make it a valuable tool for studying the mechanisms of action of macrolide antibiotics .
Mechanism of Action
Salicylihalamide A exerts its effects by inhibiting the V0 sector of the V-ATPase, a proton pump involved in acidifying intracellular compartments . Unlike other V-ATPase inhibitors such as bafilomycin and concanamycin, this compound does not compete for the same binding site, indicating a distinct mechanism of action . It specifically inhibits mammalian V-ATPases but not those from yeast or other fungi . This inhibition leads to a dramatic redistribution of cytosolic V1 from a soluble to a membrane-associated form, disrupting cellular pH regulation and vesicular trafficking .
Comparison with Similar Compounds
These compounds share a similar macrocyclic structure and exhibit potent cytotoxic activity . Salicylihalamide A is unique in its selective inhibition of mammalian V-ATPases and its distinct binding site . This makes it a valuable tool for studying the mechanisms of V-ATPase inhibition and for developing selective inhibitors for therapeutic applications .
Similar Compounds
- Apicularen
- Lobatamide
- Oximidine
- Cruentaren
This compound stands out due to its unique binding mechanism and selective inhibition of mammalian V-ATPases, making it a compound of significant interest in both basic research and potential therapeutic applications .
Properties
CAS No. |
198481-99-1 |
|---|---|
Molecular Formula |
C26H33NO5 |
Molecular Weight |
439.5 g/mol |
IUPAC Name |
(2Z,4Z)-N-[(E)-3-[(4S,6R,7S,9E)-6,16-dihydroxy-7-methyl-2-oxo-3-oxabicyclo[10.4.0]hexadeca-1(12),9,13,15-tetraen-4-yl]prop-1-enyl]hepta-2,4-dienamide |
InChI |
InChI=1S/C26H33NO5/c1-3-4-5-6-16-24(30)27-17-10-14-21-18-23(29)19(2)11-7-8-12-20-13-9-15-22(28)25(20)26(31)32-21/h4-10,13,15-17,19,21,23,28-29H,3,11-12,14,18H2,1-2H3,(H,27,30)/b5-4-,8-7+,16-6-,17-10+/t19-,21-,23+/m0/s1 |
InChI Key |
VFCUJHFLFHQCRD-PFIOQAQVSA-N |
SMILES |
CCC=CC=CC(=O)NC=CCC1CC(C(CC=CCC2=C(C(=CC=C2)O)C(=O)O1)C)O |
Isomeric SMILES |
CC/C=C\C=C/C(=O)N/C=C/C[C@H]1C[C@H]([C@H](C/C=C/CC2=C(C(=CC=C2)O)C(=O)O1)C)O |
Canonical SMILES |
CCC=CC=CC(=O)NC=CCC1CC(C(CC=CCC2=C(C(=CC=C2)O)C(=O)O1)C)O |
Synonyms |
salicylihalamide A salicylihalamide B salicylihalamide-A |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


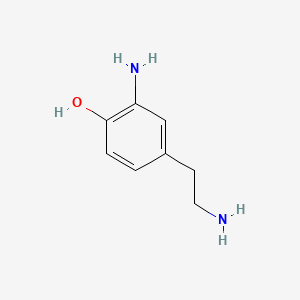
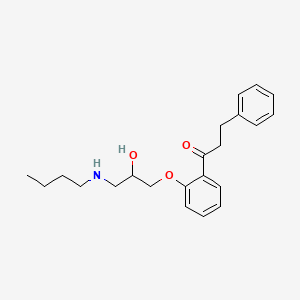
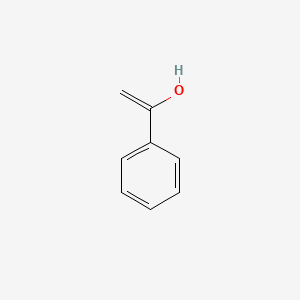
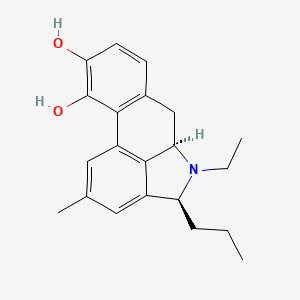
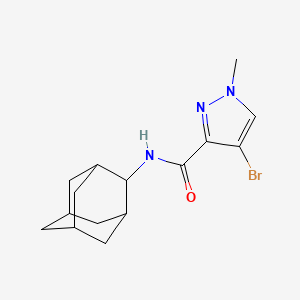
![Methyl (1R,2R,4S)-4-[4-(dimethylamino)-5-[(5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)oxy]-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B1205166.png)
![3,8,12,16-Tetramethyl-7,18-dioxatricyclo[13.3.0.06,8]octadeca-2,11,15-trien-17-one](/img/structure/B1205167.png)
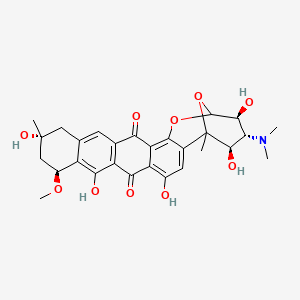
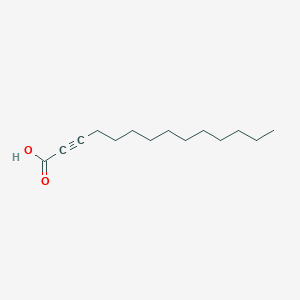
![1-(2-Furanyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylthio)ethanone](/img/structure/B1205171.png)
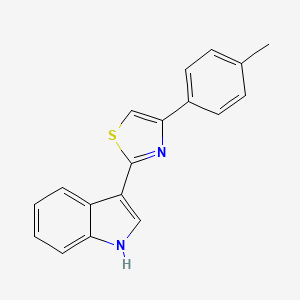
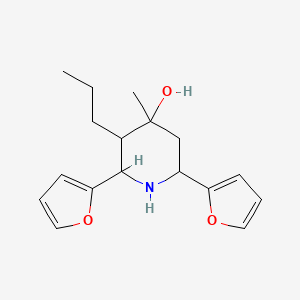

![N-[3-carbamoyl-5-[diethylamino(oxo)methyl]-4-methyl-2-thiophenyl]carbamic acid methyl ester](/img/structure/B1205177.png)
